molecular formula C9H9BrO3 B1521395 Methyl 3-bromo-2-methoxybenzoate CAS No. 260806-90-4

Methyl 3-bromo-2-methoxybenzoate

Cat. No.: B1521395
CAS No.: 260806-90-4
M. Wt: 245.07 g/mol
InChI Key: YMRGVTKIFLNUFC-UHFFFAOYSA-N
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Description

Methyl 3-bromo-2-methoxybenzoate: is an organic compound with the molecular formula C9H9BrO3. It is a derivative of benzoic acid, featuring a bromine atom and a methoxy group attached to the benzene ring. This compound is commonly used in organic synthesis and various industrial applications due to its reactivity and versatility.

Synthetic Routes and Reaction Conditions:

  • Bromination of Methyl 2-Methoxybenzoate: The compound can be synthesized by the bromination of methyl 2-methoxybenzoate using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3).

  • Friedel-Crafts Alkylation: Another method involves the Friedel-Crafts alkylation of 2-methoxybenzoic acid with methyl bromide in the presence of aluminum chloride (AlCl3).

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process involves the use of specialized reactors and continuous monitoring to maintain optimal reaction parameters.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as carboxylic acids.

  • Reduction: Reduction reactions can convert the bromine atom to hydrogen, resulting in the formation of different derivatives.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

  • Reduction: Lithium aluminum hydride (LiAlH4) in ether.

  • Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Major Products Formed:

  • Oxidation: 3-Bromo-2-methoxybenzoic acid.

  • Reduction: 3-Bromo-2-methoxybenzyl alcohol.

  • Substitution: 3-Methoxybenzoic acid derivatives.

Mechanism of Action

Mode of Action

The mode of action of Methyl 3-bromo-2-methoxybenzoate involves several chemical reactions. It is known to undergo reactions at the benzylic position, which include free radical bromination, nucleophilic substitution, and oxidation . The compound interacts with its targets, leading to changes at the molecular level.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, temperature, and more . .

Scientific Research Applications

Chemistry: Methyl 3-bromo-2-methoxybenzoate is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: The compound is utilized in biological studies to investigate the effects of brominated compounds on various biological systems. It can be used as a probe to study enzyme inhibition and receptor binding.

Medicine: In medicinal chemistry, it is employed in the development of new drugs. Its reactivity makes it a valuable precursor for the synthesis of active pharmaceutical ingredients (APIs).

Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals. Its versatility allows for its use in a wide range of chemical processes.

Comparison with Similar Compounds

  • Methyl 3-chloro-2-methoxybenzoate: Similar structure with a chlorine atom instead of bromine.

  • Methyl 3-bromo-4-methoxybenzoate: Bromine and methoxy groups in different positions on the benzene ring.

  • Methyl 2-bromo-3-methoxybenzoate: Bromine and methoxy groups in different positions on the benzene ring.

Uniqueness: Methyl 3-bromo-2-methoxybenzoate is unique due to the specific positioning of the bromine and methoxy groups, which influences its reactivity and applications. The presence of the bromine atom at the 3-position enhances its reactivity in electrophilic substitution reactions compared to its chlorinated counterpart.

Properties

IUPAC Name

methyl 3-bromo-2-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-12-8-6(9(11)13-2)4-3-5-7(8)10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMRGVTKIFLNUFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40673196
Record name Methyl 3-bromo-2-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

260806-90-4
Record name Methyl 3-bromo-2-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

5.0 mL of sulfuric acid (H2SO4) was slowly added to a solution of 5.0 g of 3-bromo-2-methoxy-benzoic acid 4 in 100 mL of methanol (MeOH). The resulting solution was heated to reflux overnight. The solution was cooled to room temperature and quenched with sodium bicarbonate to pH 7. The aqueous layer was extracted several times with ethyl acetate. The combined organic extracts were washed with brine and dried over sodium sulphate. The resulting mixture was filtered. The solvents were evaporated under reduced pressure to afford 5.3 g of 3-bromo-2-methoxy-benzoic acid methyl ester 5.
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Synthesis routes and methods II

Procedure details

Approximately two drops of sulfuric acid were added to a solution of 3-bromo-2-methoxy-benzoic acid (10.00 g, 43.30 mmol) in methanol and the resulting reaction mixture was refluxed for 14 hours. The reaction mixture was cooled to room temperature, and concentrated, then diluted with EtOAc. The organic layer was washed with saturated NaHCO3 (3×150 mL), H2O (2×250 mL), brine (1×250 mL) and dried over MgSO4. The crude product was purified by column chromatography using hex:EtOAc (4.5:0.5) as the eluant to give the title ester. Spectroscopic data: 1H NMR (300 MHz, CDCl3) δ 3.91 (s, 3H), 3.94 (s, 3H), 6.92 (d, J=8.79 Hz, 1H), 7.99 (dd, J=8.79 Hz, 1H), 8.24 (d, J=2.35 Hz, 1H).
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10 g
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Synthesis routes and methods III

Procedure details

3-Bromo-2-methoxybenzoic acid (2 g, 8.65 mmol, 1.0 eq) was dissolved in dry DCM and stirred for 10 minutes, cooled to 0° C. and slowly treated with oxalyl chloride (3.3 g, 25.9 mmol, 3 eq). Methanol in pyridine was added dropwise and the reaction mixture was stirred at ambient temperature. The solvents were evaporated under reduced pressure and the reaction mass was diluted with water. The aqueous mixture was extracted with ethyl acetate. The organic layer was dried with anhydrous Na2SO4 and concentrated under vacuum to afford the desired product (1.9 g, 90%). 1H NMR (400 MHz, CDCl3) δ 3.93 (s, 6H), 7.02-6.06 (t, 1H), 7.72-7.76 (m, 2H). MS (ESI): 247.0 (M+H)+.
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2 g
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3.3 g
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Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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